5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole
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Overview
Description
5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom at the 5-position and a thiophene ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 5-chloro-2-bromobenzoic acid under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antitubercular agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It has been investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole varies depending on its application:
Antimicrobial Activity: It is believed to inhibit bacterial enzymes critical for cell wall synthesis.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides: These compounds have shown antitubercular activity.
Thiophene Derivatives: Thiophene-based compounds are widely studied for their electronic properties and biological activities.
Uniqueness
5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C11H6ClNOS |
---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
5-chloro-2-thiophen-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H6ClNOS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H |
InChI Key |
PSSAXTCZHXMOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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